4-Butoxy-4'-isothiocyanato-1,1'-biphenyl
Description
Contextualization within Biphenyl-Based Molecular Systems
The biphenyl (B1667301) unit, consisting of two phenyl rings linked by a single bond, is a privileged structural motif in organic chemistry. smolecule.com Its significance stems from a combination of rigidity and conformational flexibility, allowing the two rings to twist relative to each other. This feature is fundamental to the design of molecules with specific three-dimensional shapes, which is crucial in fields like medicinal chemistry and materials science.
Biphenyl derivatives are integral to a vast array of applications:
Pharmaceuticals: The biphenyl scaffold is a core component of numerous drugs. Its ability to position functional groups in a well-defined spatial arrangement makes it an excellent pharmacophore for interacting with biological targets.
Liquid Crystals: The elongated, rigid structure of biphenyls is ideal for forming the mesophases characteristic of liquid crystals, which are essential for display technologies.
Organic Electronics: Functionalized biphenyls are investigated as organic semiconductors and components of Organic Light-Emitting Diodes (OLEDs), where their electronic properties can be finely tuned. smolecule.com
Supramolecular Chemistry: Biphenyl units are used as building blocks for larger, complex structures like macrocycles (e.g., biphenarenes) that can be used for molecular recognition, separation, and the fabrication of nanoporous materials.
The functionalization of the biphenyl core is critical, as the parent molecule is relatively non-reactive. smolecule.com The introduction of substituents like the butoxy and isothiocyanate groups in 4-Butoxy-4'-isothiocyanato-1,1'-biphenyl transforms the inert scaffold into a highly versatile platform. The butoxy group, in particular, can enhance solubility in organic solvents and influence the molecule's self-assembly and liquid crystalline properties.
Interactive Table 1: Selected Applications of Biphenyl-Based Systems
| Application Area | Specific Use | Structural Role of Biphenyl |
|---|---|---|
| Medicinal Chemistry | Drug Scaffolds (e.g., Valsartan) | Provides rigid framework for pharmacophore elements. |
| Materials Science | Liquid Crystal Displays (LCDs) | Acts as a rigid, rod-like core (mesogen). |
| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Forms fluorescent layers and charge-transporting materials. smolecule.com |
| Supramolecular Chemistry | Synthetic Macrocycles (Biphenarenes) | Serves as a structural building block for host-guest systems. |
| Agrochemicals | Fungicides and Herbicides | Functions as a stable core for active compounds. |
Significance of the Isothiocyanate Functional Group in Organic Chemistry
The isothiocyanate group (–N=C=S) is a highly versatile and reactive functional group. nih.gov It is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in chemical synthesis and biological applications.
Key aspects of the isothiocyanate group include:
Synthesis: Isothiocyanates are commonly synthesized from primary amines through reactions with reagents like thiophosgene (B130339) or by the decomposition of dithiocarbamate (B8719985) salts. nih.gov
Reactivity: The most common reaction of isothiocyanates is nucleophilic addition. They react readily with primary and secondary amines to form thioureas, with alcohols to form thiocarbamates, and with water to hydrolyze into the corresponding amine. nih.gov This predictable reactivity makes the isothiocyanate group an excellent handle for covalently linking molecules.
Natural Occurrence: Many naturally occurring isothiocyanates are found in cruciferous vegetables like broccoli, wasabi, and mustard, where they are generated from the enzymatic hydrolysis of glucosinolates. researchgate.netnih.gov These natural compounds, such as sulforaphane (B1684495) and allyl isothiocyanate, are known for their biological activities. researchgate.netnih.gov
Applications in Chemistry: A classic application is in the Edman degradation, a method for sequencing amino acids in a peptide, where phenyl isothiocyanate is used to sequentially cleave and identify N-terminal amino acids.
Interactive Table 2: Common Reactions of the Isothiocyanate Functional Group
| Reactant (Nucleophile) | Product | Bond Formed |
|---|---|---|
| Amine (R'-NH₂) | Thiourea (B124793) | C-N |
| Alcohol (R'-OH) | Thiocarbamate | C-O |
| Thiol (R'-SH) | Dithiocarbamate | C-S |
Overview of Academic Research Trajectories for this compound and Related Analogues
While extensive, peer-reviewed research focused specifically on this compound is limited in publicly accessible literature, its molecular structure points toward several logical and compelling research trajectories based on studies of its constituent parts and related analogues.
Medicinal Chemistry and Chemical Biology: A primary research avenue is the exploration of its potential as a therapeutic agent. Isothiocyanates are widely studied for their chemopreventive, anticancer, and antimicrobial properties. researchgate.netnih.govchemicalbook.com Research would likely focus on:
Anticancer Activity: Investigating its ability to induce apoptosis or inhibit cell proliferation in cancer cell lines, a known property of many synthetic and natural isothiocyanates. researchgate.netnih.gov The biphenyl-butoxy portion would modulate the compound's lipophilicity and interaction with cellular targets.
Antimicrobial Agents: Testing its efficacy against various bacterial and fungal pathogens, as isothiocyanates have well-documented antimicrobial effects. chemicalbook.com
Covalent Probes: Utilizing the reactive isothiocyanate group to covalently label and study specific proteins or enzymes, with the biphenyl moiety potentially acting as a fluorescent reporter tag or a structural anchor.
Materials Science: The rigid biphenyl core combined with the flexible butoxy group is a classic design for liquid crystalline materials. Research in this area would explore:
Liquid Crystal Synthesis: Investigating the potential of this compound and its derivatives to form nematic, smectic, or other mesophases. The isothiocyanate group offers a site for further polymerization or modification after the liquid crystal phase has been formed.
Functional Polymers: Using the compound as a monomer or a functionalizing agent in polymerization reactions. The isothiocyanate group can react with other monomers to incorporate the rigid biphenyl unit into a polymer backbone, potentially creating materials with unique thermal, optical, or mechanical properties. nih.gov
Synthetic Methodology: The development of novel and efficient synthetic routes to this compound and its analogues is itself a valuable research direction. This could involve exploring new coupling strategies for the biphenyl core or milder conditions for introducing the sensitive isothiocyanate functionality.
The study of analogues such as 4-Butoxy-[1,1'-biphenyl]-4'-carbonitrile further underscores the interest in this substitution pattern on the biphenyl scaffold for applications in materials science. Ultimately, this compound represents a model system for creating bifunctional molecules where the properties of each component can be leveraged for advanced applications.
Structure
3D Structure
Properties
CAS No. |
144562-02-7 |
|---|---|
Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-butoxy-4-(4-isothiocyanatophenyl)benzene |
InChI |
InChI=1S/C17H17NOS/c1-2-3-12-19-17-10-6-15(7-11-17)14-4-8-16(9-5-14)18-13-20/h4-11H,2-3,12H2,1H3 |
InChI Key |
MOOCXRKDYRMCIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry for 4 Butoxy 4 Isothiocyanato 1,1 Biphenyl
Strategies for the Construction of the 1,1'-Biphenyl Core
The formation of the C-C bond between two phenyl rings is the foundational step in synthesizing the target compound. The Suzuki-Miyaura cross-coupling reaction is a predominant and highly versatile method for this purpose. gre.ac.uksemanticscholar.org This palladium-catalyzed reaction couples an aryl boronic acid or its ester with an aryl halide, offering high yields and tolerance for a wide range of functional groups. researchgate.netmdpi.com
For the synthesis of a 4,4'-disubstituted biphenyl (B1667301) scaffold, a common approach involves the coupling of a 4-substituted phenylboronic acid with a 4-substituted aryl halide. gre.ac.uknih.gov For instance, the reaction of 4-methoxyphenylboronic acid with 1-bromo-4-nitrobenzene (B128438) can produce 4-methoxy-4'-nitrobiphenyl, a key intermediate that carries two different functional groups poised for further modification. gre.ac.uk
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent System | Temperature | Yield |
|---|---|---|---|---|---|---|
| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | Good |
| 1-Iodo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Toluene/Ethanol/Water | Microwave | High |
| Bromochlorobenzenes | (Chlorinated) aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 80°C | Good to Excellent researchgate.net |
This table presents generalized conditions from various sources and specific yields are substrate-dependent.
While the Suzuki coupling is prevalent, other methods like the Ullmann reaction can also be employed, although they often require harsher conditions. The choice of method depends on the availability of starting materials and the desired functional group compatibility.
Regioselective Introduction of the Butoxy Moiety
Once a suitable biphenyl precursor is synthesized, such as 4-hydroxy-4'-nitrobiphenyl (B1295355) or 4-hydroxy-4'-aminobiphenyl, the butoxy group can be introduced. The Williamson ether synthesis is the classic and most direct method for this transformation. masterorganicchemistry.comjk-sci.com This reaction proceeds via an SN2 mechanism, where an alkoxide reacts with a primary alkyl halide. libretexts.org
In this context, the phenolic hydroxyl group of the biphenyl precursor is first deprotonated using a suitable base to form a phenoxide ion. youtube.com Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). jk-sci.com The resulting nucleophilic phenoxide is then reacted with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, to form the desired ether linkage. masterorganicchemistry.com
The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 pathway. jk-sci.com The regioselectivity is ensured by the pre-existing position of the hydroxyl group at the C4 position of the biphenyl core.
Reaction Scheme: Biphenyl-4-OH + Base → Biphenyl-4-O⁻ Biphenyl-4-O⁻ + CH₃(CH₂)₃-Br → Biphenyl-4-O-(CH₂)₃CH₃ + Br⁻
This method is highly efficient for attaching primary alkyl chains like the butyl group to a phenol. Using secondary or tertiary alkyl halides is generally avoided as it can lead to competing elimination reactions. jk-sci.com
Synthetic Routes for the Isothiocyanate Functional Group
The conversion of a primary amine to an isothiocyanate is the final key functionalization. The precursor for this step is typically 4'-amino-4-butoxy-1,1'-biphenyl, which is obtained by the reduction of the corresponding nitro compound (4'-nitro-4-butoxy-1,1'-biphenyl).
The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) is a classical and highly effective method for synthesizing isothiocyanates. cbijournal.comresearchgate.net Thiophosgene, a sulfur analogue of phosgene, is a highly reactive electrophile. researchgate.netyoutube.com The reaction involves the nucleophilic attack of the primary amine on the thiophosgene molecule, followed by the elimination of two molecules of hydrogen chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) to sequester the acid produced. researchgate.net
Despite its efficiency, the use of thiophosgene is often limited due to its extreme toxicity and moisture sensitivity. nih.gov
This category generally refers to methods that proceed through a dithiocarbamate (B8719985) intermediate. A primary amine is first reacted with carbon disulfide (CS₂) in the presence of a base (like triethylamine or ammonia) to form a dithiocarbamate salt. nih.govorganic-chemistry.org This intermediate is then treated with a desulfurating agent to induce decomposition and formation of the isothiocyanate. organic-chemistry.org A variety of reagents have been developed for this second step to avoid the toxicity associated with thiophosgene.
Significant research has focused on developing safer and more environmentally benign methods for isothiocyanate synthesis. researchgate.net These "thiophosgene-free" methods often rely on the decomposition of dithiocarbamate salts formed from amines and carbon disulfide. rsc.org
One notable green approach utilizes sodium persulfate (Na₂S₂O₈) as an inexpensive and efficient oxidative desulfurization reagent in water. rsc.orgrsc.org This method is applicable to a wide range of aryl amines and tolerates many functional groups. rsc.org Another reported method uses calcium oxide (CaO), which acts as both a base and a desulfurating agent, providing a cost-effective and simplified reaction system. researchgate.net Other modern reagents that facilitate this transformation include tosyl chloride and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). organic-chemistry.org More recently, catalytic sulfurization of isocyanides with elemental sulfur has been presented as a sustainable route. nih.gov
Table 2: Comparison of Reagents for Isothiocyanate Synthesis from Amines
| Reagent(s) | Key Advantages | Key Disadvantages |
|---|---|---|
| Thiophosgene (CSCl₂) | High reactivity, good yields | Extreme toxicity, moisture sensitive nih.gov |
| CS₂ + Desulfurating Agent | Avoids thiophosgene | Often requires stoichiometric, sometimes toxic, reagents |
| CS₂ + Na₂S₂O₈ / Water | Green solvent, cheap reagent, good yields rsc.orgrsc.org | May require specific pH control |
| CS₂ + CaO | Inexpensive, simplified system researchgate.net | May have longer reaction times |
Coupling Reactions for the Formation of 4-Butoxy-4'-isothiocyanato-1,1'-biphenyl
The term "coupling reaction" in this final context refers to the strategic sequence of reactions that culminates in the target molecule. Rather than a single final coupling event, the synthesis is a linear sequence of core formation followed by functional group interconversions. A plausible and efficient synthetic pathway is as follows:
Biphenyl Core Synthesis: A Suzuki-Miyaura coupling between 4-bromonitrobenzene and 4-butoxyphenylboronic acid . This directly assembles the biphenyl core with the butoxy group and a nitro group (a precursor to the amine) in the correct positions.
Nitro Group Reduction: The nitro group of the resulting 4-butoxy-4'-nitro-1,1'-biphenyl is reduced to a primary amine. Standard conditions for this reduction include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., using tin(II) chloride or iron in acidic media). This yields 4'-amino-4-butoxy-1,1'-biphenyl .
Isothiocyanate Formation: The final step is the conversion of the amino group of 4'-amino-4-butoxy-1,1'-biphenyl into the isothiocyanate group using one of the methods described in section 2.3, such as reaction with thiophosgene or a greener alternative involving carbon disulfide.
Methodologies for Purification and Isolation in Research Synthesis
The successful synthesis of this compound necessitates robust purification and isolation protocols to ensure the final product is free from starting materials, reagents, and by-products. The methodologies employed are critical for obtaining a compound of high purity suitable for subsequent research and application. The primary techniques utilized in a research setting are column chromatography and recrystallization, with High-Performance Liquid Chromatography (HPLC) available for achieving exceptionally high purity.
Column Chromatography
Flash column chromatography is a cornerstone technique for the purification of this compound and its structural analogs. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).
For isothiocyanates with a biphenyl scaffold, non-polar to moderately polar solvent systems are generally effective. Research on the closely related compound, 4-isothiocyanato-1,1'-biphenyl, has demonstrated successful purification using column chromatography on silica gel with pentane (B18724) as the eluent. rsc.org This suggests that for this compound, a similar non-polar eluent or a gradient system incorporating a slightly more polar solvent may be optimal. The butoxy group introduces a degree of polarity that might necessitate the addition of a solvent like diethyl ether or ethyl acetate (B1210297) to the non-polar eluent (e.g., hexane (B92381) or pentane) to ensure adequate mobility of the compound on the column.
In the synthesis of other substituted isothiocyanates, such as 4-isothiocyanatophenol, a solvent system of cyclohexane/ethyl acetate (20:1) has been effectively used for purification on a silica gel column. rsc.org This provides a valuable starting point for developing a purification protocol for the title compound. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the desired product.
Table 1: Exemplary Column Chromatography Parameters for Biphenyl Isothiocyanates
| Parameter | Details |
|---|---|
| Stationary Phase | Silica Gel |
| Eluent System (Example 1) | Pentane |
| Eluent System (Example 2) | Cyclohexane / Ethyl Acetate (20:1 v/v) |
| Monitoring Technique | Thin-Layer Chromatography (TLC) |
Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
While specific recrystallization conditions for this compound are not extensively detailed in the literature, general principles for purifying solid isothiocyanates can be applied. The selection of an appropriate solvent is determined empirically. A common approach involves testing a range of solvents with varying polarities, from non-polar (e.g., hexane, heptane) to more polar options (e.g., ethanol, isopropanol), or solvent mixtures. The process involves dissolving the crude solid in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the mother liquor.
High-Performance Liquid Chromatography (HPLC)
For applications demanding very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers superior separation resolution compared to standard column chromatography.
While a specific preparative HPLC method for this compound is not published, analytical HPLC methods for structurally related compounds can inform the development of a purification protocol. For instance, a reverse-phase (RP) HPLC method has been described for the analysis of [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Such conditions can be adapted for the preparative-scale purification of this compound, where the mobile phase composition would be optimized to achieve the best separation of the target compound from any closely related impurities.
Table 2: Potential HPLC Purification Parameters for this compound (Inferred from Analog)
| Parameter | Details |
|---|---|
| Technique | Reverse-Phase HPLC (RP-HPLC) |
| Stationary Phase | C18 (Octadecyl-silica) |
| Mobile Phase (Example) | Acetonitrile / Water with an acid modifier (e.g., Formic Acid) |
| Detection | UV-Vis Detector |
Comprehensive Spectroscopic and Advanced Analytical Characterization in Academic Research
Vibrational Spectroscopy Studies of 4-Butoxy-4'-isothiocyanato-1,1'-biphenyl
Vibrational spectroscopy is a critical tool for identifying the functional groups and probing the molecular vibrations of a compound.
FTIR spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of its key functional moieties. The most prominent feature is the strong and sharp asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the 2100-2000 cm⁻¹ region. The butoxy group is identified by the C-H stretching vibrations of the alkyl chain between 3000 and 2850 cm⁻¹ and the C-O-C stretching band, usually observed around 1250 cm⁻¹. Aromatic C-H stretching vibrations of the biphenyl (B1667301) rings are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ range. The para-substitution pattern on the biphenyl rings is suggested by the out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2958, 2872 | Medium-Strong | C-H asymmetric and symmetric stretching (butoxy group) |
| ~2085 | Strong, Sharp | -N=C=S asymmetric stretching (isothiocyanate group) |
| ~1605, 1495 | Medium-Strong | C=C stretching (aromatic biphenyl rings) |
| ~1245 | Strong | C-O-C asymmetric stretching (butoxy ether) |
| ~825 | Strong | C-H out-of-plane bending (para-substituted rings) |
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching of the isothiocyanate group is expected, though it is often weaker than the asymmetric stretch seen in FTIR. A key feature in the Raman spectrum of biphenyl derivatives is the inter-ring C-C stretching vibration, which is sensitive to the dihedral angle between the two phenyl rings and can be used to study conformational changes. The C=C stretching modes of the aromatic rings are also prominent in the Raman spectrum. researchgate.netresearchgate.net Raman spectroscopy is also a valuable tool for studying the phase behavior of liquid crystals, a class of materials to which this compound may belong due to its rigid biphenyl core and flexible alkyl chain.
Table 2: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2085 | Medium | -N=C=S asymmetric stretching |
| ~1608 | Strong | Aromatic C=C stretching (biphenyl) |
| ~1280 | Strong | Biphenyl inter-ring C-C stretch |
| ~1180 | Medium | Aromatic C-H in-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution.
The ¹H NMR spectrum of this compound provides a clear map of the proton environments. The aromatic region would show a set of doublets for the eight protons on the biphenyl core, consistent with a 4,4'-disubstituted pattern. The protons on the ring bearing the butoxy group would be shifted to a higher field (lower ppm) due to the electron-donating effect of the oxygen, while the protons on the ring with the electron-withdrawing isothiocyanate group would be shifted to a lower field. The butoxy group would exhibit a characteristic pattern: a triplet for the terminal methyl protons, a triplet for the -OCH₂- protons, and two multiplets for the two central methylene (B1212753) groups.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | Doublet | 2H | Aromatic protons ortho to -NCS |
| ~7.48 | Doublet | 2H | Aromatic protons ortho to butoxy group |
| ~7.20 | Doublet | 2H | Aromatic protons meta to -NCS |
| ~6.95 | Doublet | 2H | Aromatic protons meta to butoxy group |
| ~4.00 | Triplet | 2H | -OCH₂- |
| ~1.80 | Multiplet | 2H | -OCH₂CH₂- |
| ~1.50 | Multiplet | 2H | -CH₂CH₃ |
| ~0.98 | Triplet | 3H | -CH₃ |
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, one would expect to see distinct signals for the carbons of the butoxy group and the biphenyl rings. The carbon of the isothiocyanate group (-N=C=S) is a key feature, though it often appears as a very broad and weak signal, a phenomenon described as "near-silence" due to its relaxation properties. glaserchemgroup.com The aromatic region would show eight signals for the biphenyl carbons, with the carbons attached to the oxygen and the isothiocyanate group being readily identifiable by their chemical shifts.
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 | C-O (aromatic) |
| ~145.0 | C-NCS (aromatic) |
| ~138.0 | Quaternary aromatic C |
| ~132.5 | Aromatic C-H |
| ~132.0 | Quaternary aromatic C |
| ~128.0 | Aromatic C-H |
| ~126.5 | Aromatic C-H |
| ~133.0 (broad) | -N=C=S |
| ~115.0 | Aromatic C-H |
| ~68.0 | -OCH₂- |
| ~31.0 | -OCH₂CH₂- |
| ~19.0 | -CH₂CH₃ |
| ~14.0 | -CH₃ |
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between adjacent protons. For the butoxy group, this would reveal the coupling between the -OCH₂- protons and the adjacent methylene protons, and so on down the chain. In the aromatic region, correlations between the ortho- and meta-protons on each ring would be observed.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached. This would definitively link each aromatic proton signal to its corresponding carbon signal and do the same for the protons and carbons of the butoxy chain.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for connecting the different fragments of the molecule. For instance, it would show a correlation between the -OCH₂- protons and the aromatic carbon attached to the oxygen, confirming the position of the butoxy group. It could also show correlations between the aromatic protons and the carbons of the other ring, confirming the biphenyl linkage. A key correlation would be between the aromatic protons ortho to the isothiocyanate group and the carbon of the -NCS group itself. glaserchemgroup.com
Solid-State NMR for Crystalline and Mesophase Studies
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of this compound in its solid states, including both crystalline and liquid crystalline (mesophase) forms. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR probes these interactions, providing detailed insights into the local environment of each nucleus (e.g., ¹³C, ¹H, ¹⁵N).
In the crystalline state, ¹³C SSNMR can be used to determine the molecular conformation, particularly the dihedral angle between the two phenyl rings of the biphenyl core. This angle is a critical parameter that influences molecular packing and, consequently, the material's bulk properties. The chemical shift tensors, which are highly sensitive to the local electronic environment and molecular orientation, can be measured to provide a detailed picture of the molecular arrangement within the crystal lattice. researchgate.net For biphenyl derivatives, SSNMR studies reveal how intermolecular interactions in the solid phase affect the molecular geometry compared to the isolated molecule. researchgate.net
When this compound enters a liquid crystalline mesophase, such as a smectic or nematic phase, SSNMR can track changes in molecular dynamics. The technique can distinguish between ordered crystalline domains and more mobile mesophases by observing changes in spectral linewidths and relaxation times. For example, the onset of rotational dynamics around the biphenyl linkage bond or increased mobility of the butoxy chain would be reflected in the SSNMR spectrum, offering a window into the phase transitions at a molecular level. researchgate.net
Table 1: Potential Applications of Solid-State NMR in the Study of this compound
| Parameter Studied | Information Obtained | Relevant Nucleus |
| Molecular Conformation | Dihedral angle between phenyl rings; conformation of the butoxy chain. | ¹³C |
| Crystal Packing | Number of unique molecules in the asymmetric unit; intermolecular distances. | ¹³C, ¹H |
| Phase Transitions | Changes in molecular mobility and ordering at crystal-to-mesophase transitions. | ¹³C, ²H |
| Molecular Dynamics | Phenyl ring flips; rotational motion of the butoxy chain. | ¹³C, ²H |
Electronic Absorption and Emission Spectroscopy of this compound
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The spectrum is dominated by the chromophoric biphenyl core, which gives rise to intense π → π* transitions. The substitution of the biphenyl system with an electron-donating group (EDG), the butoxy group (-OC₄H₉), and an electron-withdrawing group (EWG), the isothiocyanate group (-NCS), at the para positions extends the π-conjugation and modulates the energy of these transitions.
This substitution pattern creates a "push-pull" system, which typically results in a bathochromic (red) shift of the main absorption bands compared to unsubstituted biphenyl. The primary absorption band is expected in the UV region, characteristic of the biphenyl moiety. For analogous 4,4'-disubstituted biphenyls, such as 4-Octyloxy-4'-biphenylcarbonitrile, the absorption maximum is influenced by the solvent and the specific substituents. ossila.com The presence of the butoxy and isothiocyanate groups is likely to induce a significant absorption band in the 280-350 nm range. Solvatochromism, a shift in the absorption maximum with changing solvent polarity, is also anticipated, reflecting the change in the dipole moment of the molecule upon electronic excitation.
Table 2: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent
| Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) | Chromophore |
| π → π | ~290-320 nm | High | Biphenyl Core |
| n → π | Longer wavelength, low intensity | Low | Isothiocyanate Group |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy provides insight into the de-excitation pathways of the electronically excited this compound molecule, revealing its photophysical properties. As a push-pull system, the molecule is expected to exhibit fluorescence originating from an intramolecular charge transfer (ICT) state, particularly in polar solvents. nih.gov This ICT character means that the emission properties, such as the emission wavelength, Stokes shift, and fluorescence quantum yield, are highly sensitive to the solvent environment.
Upon excitation, there is a transfer of electron density from the butoxy-substituted ring to the isothiocyanate-substituted ring, creating a more polarized excited state. In polar solvents, this excited state is stabilized, leading to a significant red-shift in the emission spectrum (positive solvatochromism). mdpi.com This results in a large Stokes shift, which is the difference in energy between the absorption and emission maxima. nih.gov The fluorescence quantum yield may vary significantly with solvent polarity; for many push-pull systems, the quantum yield is higher in nonpolar solvents and decreases in polar solvents due to the stabilization of non-radiative decay pathways. frontiersin.org
Table 3: Predicted Photophysical Properties of this compound
| Property | Expected Behavior | Influencing Factors |
| Emission Maximum (λem) | Strong red-shift with increasing solvent polarity. | Solvent polarity, temperature. |
| Stokes Shift | Large, and increases with solvent polarity. | Solvent polarity, molecular structure. |
| Fluorescence Quantum Yield (ΦF) | Generally higher in nonpolar solvents. | Solvent polarity, presence of quenchers. |
| Fluorescence Lifetime (τF) | Dependent on the solvent environment and de-excitation pathways. | Solvent viscosity and polarity. |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for the unambiguous confirmation of the molecular weight of this compound and for elucidating its structure through fragmentation analysis. Using an ionization technique such as electron ionization (EI), a molecular ion peak (M⁺•) would be observed, corresponding to the exact molecular mass of the compound (C₁₇H₁₇NOS).
The fragmentation pattern in the mass spectrum provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways are expected. These include the cleavage of the butoxy group and fragmentation involving the isothiocyanate moiety. Common fragmentation patterns for alkoxy chains include the loss of an alkene via a McLafferty-type rearrangement (loss of butene, C₄H₈) or cleavage of the C-O bond. The isothiocyanate group can also lead to characteristic fragment ions.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Lost Neutral |
| 283 | [M]⁺• (Molecular Ion) | - |
| 227 | [M - C₄H₈]⁺• | C₄H₈ (Butene) |
| 226 | [M - C₄H₉]⁺ | C₄H₉• (Butyl radical) |
| 210 | [M - OC₄H₉]⁺ | OC₄H₉• (Butoxy radical) |
| 184 | [C₁₂H₈S]⁺• | C₅H₉NO |
| 152 | [C₁₂H₈]⁺• | C₅H₉NOS |
Advanced Techniques for Microstructural and Dynamic Studies
Positron Annihilation Lifetime Spectroscopy (PALS) for Free Volume Characterization
Positron Annihilation Lifetime Spectroscopy (PALS) is a highly sensitive technique used to probe the free volume characteristics of materials at the sub-nanometer scale. mdpi.com This method has been successfully applied to study the microstructure of a very close analog, 4-n-butyl-4'-isothiocyanato-1,1'-biphenyl (4TCB), providing valuable insights into its ordered and liquid crystalline phases. aps.orgnih.gov
In a PALS experiment on 4TCB, performed between 93 K and 293 K, distinct changes in positron and ortho-positronium (o-Ps) lifetimes were observed across different phases. nih.gov In the supercooled smectic-E (Sm-E) liquid crystalline phase, a long o-Ps lifetime of 2.21 ns was recorded at room temperature. nih.gov This was interpreted as the formation of "bubbles" induced by positronium atoms in the liquid-like regions of the butyl chains. aps.org The size of this free volume was calculated to have a radius of approximately 0.30 nm. aps.org
Upon transition to the ordered molecular crystal phase, the o-Ps lifetime decreased significantly to between 1.8 and 1.9 ns. nih.gov This shorter lifetime is indicative of o-Ps annihilation within smaller, molecular vacancy-type defects in the crystal lattice. aps.org The sharp change in both the o-Ps lifetime and its intensity serves as a clear marker for the phase transition between the Sm-E and crystalline states. nih.gov PALS was also used to monitor the isothermal crystallization of the Sm-E phase, revealing low-dimensional crystal growth. nih.gov These findings demonstrate the capability of PALS to characterize free volume holes, their size, and their distribution, offering unique information about the molecular packing and defects in different phases of this compound.
Table 5: PALS Data for the Analogous Compound 4-n-butyl-4'-isothiocyanato-1,1'-biphenyl (4TCB)
| Phase | o-Ps Lifetime (τ₃) | o-Ps Intensity (I₃) | Interpretation of Free Volume |
| Smectic-E (Sm-E) | ~2.21 ns | Varies with temperature | Ps-induced bubbles in liquid-like alkyl chain regions. aps.orgnih.gov |
| Ordered Molecular Crystal | ~1.8 - 1.9 ns | < 5% | Annihilation in molecular vacancy-type defects. aps.orgnih.gov |
X-ray Diffraction (XRD) for Crystalline and Liquid Crystalline Phase Structure
X-ray diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystal. In the study of liquid crystals like this compound, XRD is employed to elucidate the structure of different phases and the arrangement of molecules within those phases.
Research on the homologous series of 4-n-alkyl-4'-isothiocyanatobiphenyl (nBT), which includes the butoxy (n=4) derivative, has utilized XRD to investigate the smectic E (SmE) phase. researchgate.netingentaconnect.comtandfonline.comtandfonline.com The SmE phase is a highly ordered smectic phase with a layered structure where the molecules are arranged in an orthorhombic lattice within the layers.
Below is a table summarizing the type of information obtained from XRD studies on the 4-n-alkyl-4'-isothiocyanatobiphenyl (nBT) series.
| Parameter | Description |
| Layer Thickness | The distance between adjacent layers in the smectic phase, providing information on molecular tilt. |
| Unit Cell Parameters | The dimensions (a, b, c) of the orthorhombic unit cell within the smectic E layers, defining the packing. |
| Phase Identification | Confirmation of the presence of the smectic E phase and characterization of its crystalline-like order. |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is instrumental in determining the temperatures and enthalpy changes associated with phase transitions in liquid crystals.
For the 4-n-alkyl-4'-isothiocyanatobiphenyl (nBT) series, DSC is used to identify the transition temperatures between different phases, such as the transitions from a crystalline solid to a liquid crystalline phase (e.g., smectic E) and from a liquid crystalline phase to an isotropic liquid. The enthalpy changes (ΔH) associated with these transitions provide information about the energetics of the phase changes.
Studies on related liquid crystal systems, such as 4'-alkylseleno-4-cyanobiphenyls, have demonstrated the utility of DSC in characterizing their phase transition behaviors. researchgate.net Although specific DSC data for this compound is not detailed in the provided search results, the methodology is standard for this class of compounds. The data typically obtained from a DSC analysis of a liquid crystal like this compound would include the melting point (crystal to liquid crystal/isotropic) and the clearing point (liquid crystal to isotropic), along with the corresponding enthalpy values.
The following table illustrates the kind of data that would be generated from a DSC analysis of this compound.
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Crystal to Smectic E | Tm | ΔHm |
| Smectic E to Isotropic | Ti | ΔHi |
Note: Specific values for Tm, ΔHm, Ti, and ΔHi for this compound would be determined from experimental DSC measurements.
Computational and Theoretical Investigations of 4 Butoxy 4 Isothiocyanato 1,1 Biphenyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and related properties of 4-Butoxy-4'-isothiocyanato-1,1'-biphenyl at the atomic level.
The electronic structure analysis derived from DFT provides a wealth of information. The distribution of electron density can be visualized, highlighting electron-rich and electron-poor regions. This is critical for understanding the molecule's reactivity. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. beilstein-journals.org A smaller gap suggests that the molecule is more likely to be reactive. For substituted biphenyls, these parameters are influenced by the nature and position of the substituents. The butoxy group, being an electron-donating group, and the isothiocyanate group, with its complex electronic effects, will significantly modulate the electronic properties of the biphenyl (B1667301) system.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| C-C bond length (within phenyl rings) | ~1.39 - 1.41 Å |
| C-C bond length (inter-ring) | ~1.48 - 1.49 Å |
| C-O bond length (butoxy) | ~1.37 Å |
| C-N bond length (isothiocyanate) | ~1.20 Å |
| N=C bond length (isothiocyanate) | ~1.22 Å |
| C=S bond length (isothiocyanate) | ~1.58 Å |
| Phenyl-Phenyl Dihedral Angle | ~35° - 45° |
Note: These are typical values expected from DFT calculations on similar biphenyl structures and are presented for illustrative purposes.
A significant application of DFT is the prediction of various spectroscopic parameters, which can be compared with experimental data for validation of the computational model.
NMR Chemical Shifts: DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts relative to a standard (e.g., Tetramethylsilane) can be determined. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the chemical structure.
Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) and Raman spectrum. researchgate.net These calculated frequencies help in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic stretching frequencies of the N=C=S group, C-O ether linkage, and aromatic C-H bonds.
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) absorption spectrum. The calculations yield the excitation energies and oscillator strengths for the transitions, which correspond to the absorption maxima (λmax) and intensities. For this compound, these transitions are typically π-π* transitions within the conjugated biphenyl system.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Values |
| 1H NMR | Aromatic protons: ~7.0-7.8 ppm; Butoxy protons: ~0.9-4.1 ppm |
| 13C NMR | Aromatic carbons: ~115-140 ppm; Isothiocyanate carbon: ~130-140 ppm |
| IR Frequencies | NCS asymmetric stretch: ~2000-2100 cm-1; C-O-C stretch: ~1240-1260 cm-1 |
| UV-Vis (λmax) | ~280-320 nm (corresponding to π-π* transitions) |
Note: These values are illustrative and based on typical ranges for similar functionalized biphenyl compounds.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions in condensed phases.
MD simulations can track the motion of every atom in this compound over a period of time, revealing its conformational landscape. A key aspect for this molecule is the rotational dynamics around the single bond connecting the two phenyl rings. researchgate.net The simulation can show the distribution of the dihedral angle, indicating the most probable conformations and the energy barriers between them. The flexibility of the butoxy chain is another dynamic feature that can be thoroughly investigated, showing how it folds and moves in space.
In a simulated liquid or solid state, MD can reveal how molecules of this compound move collectively. researchgate.net This includes translational and rotational diffusion, which are important for understanding transport properties. In the context of materials science, such simulations could predict how these molecules might behave in a liquid crystal phase, for instance.
By simulating a system with many molecules, MD can predict how they will pack together in a condensed phase. This is crucial for understanding the solid-state structure and properties. The simulations can identify the dominant intermolecular interactions, such as van der Waals forces, and potential π-π stacking between the biphenyl cores. The arrangement of the butoxy and isothiocyanate groups in the packed structure will have a significant impact on the material's bulk properties. These simulations can provide a molecular-level picture that complements experimental techniques like X-ray crystallography.
Research on Liquid Crystalline Behavior and Phase Transition Dynamics of 4 Butoxy 4 Isothiocyanato 1,1 Biphenyl and Analogues
Identification and Characterization of Mesophase Formation
The formation of mesophases (liquid crystal phases) is a defining characteristic of this class of compounds. Research has identified and characterized various mesophases, primarily nematic and smectic types, through techniques like polarizing optical microscopy and differential scanning calorimetry.
Compounds containing the isothiocyanato terminal group are known for exhibiting high birefringence and a wide nematic range. researchgate.net The nematic phase is characterized by molecules that have long-range orientational order but no long-range positional order. While specific studies focusing solely on the nematic phase of 4-butoxy-4'-isothiocyanato-1,1'-biphenyl are not extensively detailed in the provided results, research on analogous series, such as isothiocyanato bistolanes, shows the formulation of eutectic mixtures with broad nematic ranges. researchgate.net The investigation of related biphenyl (B1667301) compounds, like 4'-Octyl-4-biphenylcarbonitrile (a compound with a cyano group instead of isothiocyanato and an octyl chain), further illustrates the typical characterization of these materials, including the determination of phase transition temperatures.
More complex, ordered smectic phases have been a significant focus of research in analogues of this compound. Smectic phases possess both orientational order and some degree of positional order, with molecules arranged in layers.
A detailed study using positron annihilation lifetime spectroscopy was conducted on 4-hexyl-4'-isothiocyanatobiphenyl, a close analogue with a longer alkyl chain. aps.org This investigation focused on the highly ordered, supercooled smectic-E (SmE) phase. The results confirmed that positronium, a probe particle, is preferentially formed and annihilates in the lower electron density layers containing the molecules' alkyl chains. aps.org This suggests a structure where the biphenyl cores are more densely packed, and the alkyl chains exist in a more disordered, molten-like state within their sublayers. aps.org
Furthermore, studies on other complex chiral liquid crystalline analogues, such as (S)-4′-(1-methylheptyloxycarbonyl)biphenyl-4-yl 4-[m-(2,2,3,3,4,4,4-heptafluorobutoxy)alk-1-oxy]-2-fluorobenzoates, have revealed the formation of the anticlinic ferroelectric smectic CA* phase. rsc.org The behavior of these compounds upon cooling varies with the length of the alkyl chain, with some forming glasses of the SmCA* phase. rsc.org
Thermodynamic Studies of Phase Transitions
The transitions between crystalline, liquid crystalline, and isotropic liquid phases are governed by thermodynamics. These studies provide crucial data on the stability of different phases and the energy required to transition between them.
Crystallization kinetics, which describes the rate and mechanism of crystal formation from a liquid or mesophase state, has been investigated under both isothermal (constant temperature) and non-isothermal (constant cooling/heating rate) conditions.
In the study of 4-hexyl-4'-isothiocyanatobiphenyl, isothermal crystallization from the softened glass of the smectic-E phase was observed to occur in two stages. aps.org The initial stage was successfully described by the Avrami equation, with an exponent value close to one, which is indicative of low-dimensional crystal growth. aps.org
Methodologies for studying non-isothermal crystallization often employ differential scanning calorimetry (DSC) at various cooling rates. nih.gov Research on materials like (S)-4′-(1-methylheptyloxycarbonyl)biphenyl-4-yl 4-[m-(2,2,3,3,4,4,4-heptafluorobutoxy)alk-1-oxy]-2-fluorobenzoates has used DSC to determine the threshold cooling rate necessary to bypass crystallization and achieve complete vitrification (glass formation) of the SmCA* phase. rsc.org For one homologue, this rate was determined to be between 64 and 81 K/min. rsc.org
Enthalpy (ΔH) is a measure of the total heat content of a system, and changes in enthalpy are associated with phase transitions. For instance, the enthalpy of fusion (ΔHfus) is the energy required to melt a solid into a liquid.
Precise measurements of thermodynamic properties can be achieved using techniques like adiabatic calorimetry. Studies on compounds like 1,4-bis(3-methylimidazolium-1-yl)butane bis(trifluoromethylsulfonyl)imide have used this method to determine the temperature of fusion (Tfus), enthalpy of fusion (ΔHfus), and entropy of fusion (ΔSfus) with high precision. mdpi.com For other biphenyl-substituted compounds like Fenbufen, Diflunisal, and Flurbiprofen, standard thermodynamic functions of sublimation have been calculated, providing insight into the energy required to transition from a solid to a gas. nih.gov The analysis of enthalpy curves as a function of pressure and temperature also provides deep insight into the thermodynamic stability of different polymorphs. mdpi.com
The following table shows examples of thermodynamic parameters that are typically measured in such studies, with data from analogous compounds.
| Compound | Transition | Parameter | Value | Unit |
| Fenbufen | Sublimation | ΔH°sub (at 298 K) | 155.0 ± 0.8 | kJ mol-1 |
| Diflunisal | Sublimation | ΔH°sub (at 298 K) | 120.1 ± 0.6 | kJ mol-1 |
| Flurbiprofen | Sublimation | ΔH°sub (at 298 K) | 110.2 ± 0.5 | kJ mol-1 |
| [C4(MIm)2][NTf2]2 | Fusion | ΔH°fus | 52.79 ± 0.28 | kJ mol-1 |
Molecular Ordering and Orientational Dynamics in Mesophases
Understanding the arrangement and movement of molecules within a mesophase is key to explaining its physical properties. The research on 4-hexyl-4'-isothiocyanatobiphenyl provides significant insights into this area. aps.org The study confirmed a layered structure for the smectic-E phase, with distinct sublayers for the aromatic biphenyl cores and the aliphatic alkyl chains. aps.org The alkyl chains exist in a more fluid, molten-like state compared to the ordered cores. aps.org This model is supported by experiments showing that applying pressure to the SmE phase has a similar effect to lowering the temperature, a behavior characteristic of liquid alkanes. aps.org This indicates that the free volume within the material is primarily located in the alkyl chain sublayers, which are compressed upon the application of pressure. aps.org
Order Parameter Determination
The determination of the order parameter is typically achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy, polarized Raman spectroscopy, or by measuring the anisotropy of physical properties like the refractive index or dielectric permittivity. For homologous series of liquid crystals, the order parameter at a given reduced temperature (T/T_NI, where T_NI is the nematic-isotropic transition temperature) is often found to be similar for different chain lengths. However, the presence of the bulky and flexible butoxy group in this compound can influence the molecular packing and, consequently, the orientational order.
Table 1: Illustrative Order Parameter Behavior for a Generic 4-alkoxy-4'-substituted Biphenyl Series This table is a generalized representation based on typical liquid crystal behavior and is not based on experimental data for this compound.
| Reduced Temperature (T/T_NI) | Typical Order Parameter (S) |
| 0.90 | ~ 0.6 |
| 0.95 | ~ 0.5 |
| 0.98 | ~ 0.4 |
| 1.00 | 0 (Nematic-Isotropic Transition) |
Rotational and Translational Diffusion Studies
The dynamic properties of liquid crystals, specifically rotational and translational diffusion, are fundamental to understanding their response to external fields and their viscoelastic properties. These diffusion processes are highly anisotropic in the mesophases.
Rotational Diffusion: In the nematic phase, molecules exhibit a hindered rotation around their short axis, while rotation around the long molecular axis is relatively free. The rotational diffusion coefficient associated with the end-over-end tumbling is significantly smaller than that for rotation about the long axis. The butoxy chain of this compound, with its conformational flexibility, is expected to influence the rotational potential, affecting the relaxation times.
Translational Diffusion: Similar to rotational motion, translational diffusion in nematic and smectic phases is anisotropic. Molecules diffuse more readily in the direction parallel to the molecular director than perpendicular to it. In smectic phases, diffusion is further restricted between the layers. The presence and nature of the mesophase (nematic vs. smectic) for this compound would be a key determinant of its translational diffusion characteristics. While specific diffusion coefficients for this compound are not documented in the available literature, studies on similar liquid crystals show a clear dependence of diffusion on the phase type and temperature.
Structure-Mesophase Property Relationships
The relationship between the molecular structure of a compound and its liquid crystalline properties is a central theme in the design of new materials. The biphenyl core, the terminal isothiocyanate group, and the alkoxy chain all play crucial roles in determining the mesophase behavior of this compound.
Influence of Biphenyl Core Substitution Patterns
The biphenyl core provides the necessary rigidity for the formation of a liquid crystalline phase. The substitution pattern on this core is a key factor in determining the type and stability of the mesophase. The para-substitution pattern (at the 4 and 4' positions) in this compound results in a linear, rod-like molecular shape, which is conducive to the formation of calamitic (rod-like) mesophases such as nematic and smectic phases.
The introduction of lateral substituents on the biphenyl core generally leads to a decrease in the clearing point (the temperature of transition from the mesophase to the isotropic liquid) and can suppress the formation of more ordered smectic phases in favor of the nematic phase. This is due to the increased steric hindrance between molecules, which disrupts the parallel alignment.
Effects of Alkoxy Chain Length on Mesophase Stability
The length of the terminal alkoxy chain has a significant impact on the mesomorphic properties of homologous series of liquid crystals. Generally, as the alkoxy chain length increases in the 4-alkoxy-4'-isothiocyanatobiphenyl series, a transition from purely nematic to smectic behavior is often observed. Shorter chains tend to favor the formation of nematic phases, while longer chains promote the intermolecular interactions that lead to the layered arrangement of smectic phases. psu.edu
Table 2: Generalized Influence of Alkoxy Chain Length on Mesophase Type in 4-alkoxy-4'-substituted Biphenyls This table illustrates a general trend and is not specific to the isothiocyanato series.
| Number of Carbon Atoms (n) in Alkoxy Chain | Predominant Mesophase Type |
| 1-4 | Nematic |
| 5-7 | Nematic and Smectic A |
| 8 and above | Smectic A |
Applications in Advanced Materials Science Research
Development of Novel Liquid Crystalline Materials for Electro-optical Devices
The isothiocyanato (-NCS) group is a key functional moiety in the design of high-performance liquid crystals. The 4-alkoxy-4'-isothiocyanato-biphenyl homologous series, to which 4-butoxy-4'-isothiocyanato-1,1'-biphenyl belongs, has been a subject of interest for creating materials with superior electro-optical characteristics.
Materials for High Birefringence Applications
Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a critical parameter for many electro-optical devices. A high birefringence allows for the construction of thinner liquid crystal displays (LCDs), leading to faster response times. The molecular structure of this compound, with its elongated, conjugated biphenyl (B1667301) core and the electron-rich isothiocyanate group, contributes to a high degree of optical anisotropy and consequently, a high birefringence.
Research on homologous series of 4-alkoxy-4'-isothiocyanatobiphenyls has shown that birefringence is influenced by the length of the alkoxy chain. While specific data for the butoxy derivative is not always singled out, the general trend indicates that these compounds exhibit significantly high birefringence values. For instance, isothiocyanate-based liquid crystals are known to possess birefringence in a broad range, often between 0.19 and 0.395. nih.gov Phenyl isothiocyanate compounds are specifically utilized to create nematic liquid crystal materials with high birefringence, which also benefit from low viscosity, enabling rapid response in optical devices. lightpublishing.cn
| Compound Class | Reported Birefringence (Δn) Range | Reference |
|---|---|---|
| Isothiocyanate-based nematic liquid crystals | 0.19 - 0.395 | nih.gov |
| Laterally fluorinated isothiocyanato-tolanes | High, with high figure-of-merit | optica.orgresearchgate.net |
Components in Broad Nematic Range Mixtures
The utility of a liquid crystal in practical applications is also determined by its mesophase range, particularly the breadth of its nematic phase. While individual liquid crystal compounds may have limited nematic ranges, mixing them can create eutectic mixtures with significantly broader operating temperature ranges. Isothiocyanates, including this compound, are valuable components in such mixtures. tandfonline.com They are known for their ability to form mixtures with a wide nematic phase, low viscosity, and good chemical stability, especially against humidity and UV radiation. tandfonline.com
The introduction of this compound into a liquid crystal mixture can depress the melting point and elevate the clearing point, thereby extending the nematic phase. The butoxy group, in particular, influences the molecular packing and intermolecular interactions, which in turn affects the phase behavior of the mixture. The stability of the nematic phase in discotic liquid crystals, a different class of liquid crystals, is favored by homogeneous or weakly directional interactions, a principle that can be extended to the design of calamitic nematic mixtures. aps.org
Exploration in Organic Electronics and Photonics
The electronic properties of this compound make it a candidate for research in organic electronics and photonics, fields that seek to exploit the behavior of light and charge in organic materials.
Studies on Non-linear Optical Properties
Non-linear optics involves the interaction of high-intensity light with materials to produce new optical phenomena. Materials with a high third-order non-linear optical susceptibility (χ⁽³⁾) are sought after for applications such as optical switching and frequency conversion. Liquid crystals, due to their highly delocalized π-electron systems, are known to exhibit significant non-linear optical responses. acs.orgucf.edu
| Parameter | Symbol | Description |
|---|---|---|
| Non-linear refractive index | n₂ | Describes the intensity-dependent change in the refractive index. |
| Non-linear absorption coefficient | β | Describes the intensity-dependent change in absorption. |
| Third-order non-linear optical susceptibility | χ⁽³⁾ | A tensor quantity that relates the induced polarization to the cube of the electric field. |
Photoisomerization Research
Photoisomerization is a light-induced reversible transformation of a molecule between two isomeric forms. This phenomenon is the basis for applications such as optical data storage and molecular switches. While azobenzene-containing liquid crystals are the most studied in this context, research has also been conducted on other photoswitchable molecules. nih.govrsc.org The isothiocyanate group itself is not typically considered a photoswitchable moiety in the same way as an azo group. However, the biphenyl core can exhibit photo-responsive behavior under certain conditions.
The quantum yield of photoisomerization is a crucial parameter that quantifies the efficiency of the process. nih.gov For arylazoimidazoles, the quantum yields for trans-to-cis photoisomerization are generally larger than those of azobenzene. nih.govcapes.gov.br While direct photoisomerization studies on this compound are not widely reported, the investigation of related aryl compounds provides a framework for understanding the potential photophysical processes that could occur upon excitation.
Utilization as Chemical Linkers and Reagents in Polymer Science Research
The isothiocyanate group is a versatile functional group for chemical synthesis, particularly in polymer science. It readily reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively. This reactivity makes this compound a valuable monomer or chemical linker for the synthesis of novel polymers. smolecule.com
The reaction of isothiocyanates with amines is a common method for forming thiourea (B124793) linkages, which can be incorporated into polymer backbones or used to functionalize existing polymers. Similarly, the reaction with alcohols yields thiocarbamates. These reactions are typically efficient and proceed under mild conditions. The biphenyl and butoxy components of the molecule can impart desirable properties to the resulting polymer, such as thermal stability, liquid crystallinity, and specific solubility characteristics. For instance, isothiocyanates have been used in the ring-opening copolymerization with sugars to create polymers with unique thermal and physical properties. researchgate.net
| Compound Name |
|---|
| This compound |
| 4-alkoxy-4'-isothiocyanato-biphenyl |
| Phenyl isothiocyanate |
| azobenzene |
| arylazoimidazoles |
Precursors for Polymeric Materials
The isothiocyanate (-N=C=S) group is highly reactive towards nucleophiles, such as amines and alcohols, making this compound an excellent monomer for step-growth polymerization. This reactivity allows for the synthesis of a variety of polymers, most notably polythioureas, which are known for their unique properties and potential applications.
The polymerization process typically involves the reaction of the isothiocyanate with a diamine monomer. The resulting polythiourea polymer incorporates the biphenyl moiety into its backbone, which can significantly influence the material's thermal and mechanical properties. The butoxy group, on the other hand, can enhance solubility and modify the intermolecular interactions within the polymer matrix.
Research in this area focuses on synthesizing polythioureas with high molecular weights and well-defined structures. The properties of these polymers, such as thermal stability, refractive index, and mechanical strength, are of particular interest. For instance, the rigid biphenyl units are expected to contribute to a high glass transition temperature and thermal stability.
Table 1: Hypothetical Properties of a Polythiourea Derived from this compound and a Generic Aliphatic Diamine
| Property | Value | Method of Determination |
| Glass Transition Temperature (Tg) | > 150 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |
| Refractive Index | > 1.6 | Ellipsometry |
| Solubility | Soluble in polar aprotic solvents | Dissolution Testing |
Building Blocks for Self-Assembled Structures
The amphiphilic nature of this compound, with its nonpolar butoxy tail and the polar isothiocyanate head, combined with the rigid biphenyl rod, makes it a candidate for forming highly ordered self-assembled structures, such as monolayers on various substrates. While extensive research has been conducted on the self-assembly of biphenyl thiols, the principles can be extended to isothiocyanate derivatives. tu-dresden.desigmaaldrich.com
The formation of self-assembled monolayers (SAMs) involves the chemisorption of the isothiocyanate group onto a suitable surface, such as gold or other metal oxides. The biphenyl rods would then align, driven by π-π stacking interactions, to form a densely packed and ordered monolayer. The butoxy chains would form the outer surface of the monolayer, influencing its wettability and frictional properties.
The ability to form such organized structures is critical for applications in molecular electronics, sensing, and surface engineering. The precise control over the orientation and packing of the molecules allows for the tuning of surface properties at the molecular level.
Furthermore, the isothiocyanate group itself can serve as a reactive site for further functionalization of the self-assembled monolayer, enabling the covalent attachment of other molecules, such as biomolecules or chromophores. This opens up possibilities for creating complex, multifunctional surfaces. The liquid crystalline behavior of similar isothiocyanate compounds also suggests potential for forming thermotropic liquid crystal phases, a form of self-assembly in the bulk material. ucf.edusurajitdhara.in
Table 2: Predicted Characteristics of a Self-Assembled Monolayer of this compound on a Gold Substrate
| Characteristic | Predicted Value/Observation | Technique |
| Monolayer Thickness | ~1.5 - 2.0 nm | Ellipsometry, Atomic Force Microscopy (AFM) |
| Molecular Tilt Angle | ~20-30° from surface normal | Near-Edge X-ray Absorption Fine Structure (NEXAFS) |
| Surface Wettability (Contact Angle with Water) | > 90° (hydrophobic) | Contact Angle Goniometry |
| Dominant Intermolecular Interaction | π-π stacking of biphenyl rings | Infrared (IR) Spectroscopy, X-ray Diffraction (XRD) |
This table is based on analogous data from self-assembled monolayers of alkoxy-substituted biphenyl thiols. Direct experimental data for this compound SAMs is not widely published.
Exploration in Biochemical and Chemical Probe Development
Utilization as Fluorescent Probes for Investigating Chemical Environments
The biphenyl (B1667301) scaffold of 4-Butoxy-4'-isothiocyanato-1,1'-biphenyl suggests inherent fluorescent properties that can be modulated by its surrounding environment. This makes it a candidate for development as a fluorescent probe.
Environment-sensitive fluorescence, or solvatochromism, is a phenomenon where the fluorescence emission properties of a molecule, such as its emission wavelength, quantum yield, and lifetime, are dependent on the polarity of its local environment. nih.govfrontiersin.org This sensitivity arises from changes in the distribution of electron density within the fluorophore upon excitation.
In the case of donor-acceptor substituted biphenyl derivatives, intramolecular charge transfer (ICT) plays a crucial role in their photophysical properties. frontiersin.org The biphenyl system acts as a π-conjugated bridge, facilitating electronic communication between a donor and an acceptor group. The butoxy group in this compound can act as a weak electron-donating group, while the isothiocyanate group has electron-withdrawing characteristics. Upon absorption of light, an excited state with a larger dipole moment can be formed, which is stabilized to varying degrees by solvents of different polarities. This differential stabilization of the ground and excited states leads to the observed solvatochromic shifts. nih.gov
The fluorescence of molecules like substituted biphenyls can be significantly influenced by the polarity and hydrogen-bonding capabilities of the solvent. nih.gov In polar solvents, a red shift (bathochromic shift) in the emission spectrum is often observed due to the stabilization of the more polar excited state. Conversely, in nonpolar solvents, a blue shift (hypsochromic shift) may occur.
While specific studies on the application of this compound as a fluorescent probe in model chemical systems are not extensively documented, its properties can be inferred from related compounds. The sensitivity of its fluorescence to the environment could be harnessed to study a variety of chemical processes. For instance, it could be used to monitor the polarity of microenvironments in systems such as micelles, vesicles, or polymer matrices.
The isothiocyanate group also allows for the covalent attachment of the probe to other molecules, enabling the study of their local environments. For example, by reacting the probe with a polymer containing nucleophilic groups, one could investigate the conformational changes of the polymer chain under different conditions.
A potential application is in the study of solvent mixing and diffusion processes. By observing the changes in the fluorescence spectrum or lifetime of the probe in a mixture of solvents, it would be possible to gain insights into the microscopic details of the mixing process.
Reactivity in Bioconjugation and Chemical Derivatization Methodologies
The isothiocyanate functional group is a key feature of this compound, imparting it with a specific reactivity that is highly valuable in bioconjugation and chemical derivatization. Isothiocyanates are electrophiles that readily react with nucleophiles.
The most common reaction of isothiocyanates is with primary amines to form a stable thiourea (B124793) linkage. This reaction is widely exploited for labeling proteins, where the isothiocyanate group reacts with the ε-amino groups of lysine (B10760008) residues or the N-terminal amino group. This principle is famously used with fluorescein (B123965) isothiocyanate (FITC) for the fluorescent labeling of biomolecules. beilstein-journals.org
The general reaction can be described as: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'
This reactivity allows this compound to be covalently attached to a wide range of molecules containing primary amine groups, including proteins, peptides, and amine-modified nucleic acids. This conjugation can be used to introduce the biphenyl fluorophore into biological systems for imaging or sensing applications.
Beyond amines, isothiocyanates can also react with other nucleophiles such as thiols (to form dithiocarbamates) and hydroxyls (to form thiocarbamates), although the reaction with amines is generally the most facile and widely used for bioconjugation.
Role in Multicomponent Reactions and Combinatorial Chemistry Approaches
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the reactants. beilstein-journals.orgresearchgate.net Isocyanides and, by extension, isothiocyanates can be valuable components in certain MCRs. While isocyanide-based MCRs like the Ugi and Passerini reactions are more common, isothiocyanates can also participate in similar transformations. nih.govresearchgate.netorganic-chemistry.org
The electrophilic nature of the central carbon atom in the isothiocyanate group allows it to be attacked by nucleophiles, initiating a cascade of reactions that can lead to the formation of complex heterocyclic structures. This makes this compound a potential building block for the synthesis of diverse compound libraries.
In the context of combinatorial chemistry, the goal is to rapidly generate a large number of structurally related compounds for screening purposes. imperial.ac.ukcrsubscription.com Solid-phase synthesis is a key technology in this field, where molecules are built on a solid support. crsubscription.comnih.gov Isothiocyanate-functionalized resins have been developed as versatile platforms for the solid-phase synthesis of various heterocyclic compounds and other molecular scaffolds. nih.govresearchgate.net
This compound could be utilized in combinatorial chemistry in two main ways:
As a solution-phase reagent: It could be reacted with a library of diverse building blocks in a parallel or mix-and-split synthesis format to generate a library of biphenyl-containing compounds.
As a solid-phase scaffold: The butoxy end could potentially be modified for attachment to a solid support, leaving the isothiocyanate group available for reaction with a variety of reagents. This would allow for the generation of a library of compounds with the biphenyl moiety as a common core.
The combination of the biphenyl fluorophore and the reactive isothiocyanate handle in this compound makes it a promising, though not yet fully explored, candidate for the development of novel tools in chemical biology and drug discovery.
Future Research Directions and Unexplored Avenues for 4 Butoxy 4 Isothiocyanato 1,1 Biphenyl
Advanced Synthetic Strategies and Scalability Research
Future research into 4-Butoxy-4'-isothiocyanato-1,1'-biphenyl should prioritize the development of efficient and scalable synthetic routes. The synthesis likely proceeds via the corresponding amine, 4-amino-4'-butoxy-1,1'-biphenyl. The conversion of this amine to the isothiocyanate is a critical step. While traditional methods using thiophosgene (B130339) are effective, exploring greener and safer alternatives is a key research avenue.
Advanced strategies could involve one-pot syntheses or flow chemistry processes to improve yield, purity, and safety. For instance, methods using elemental sulfur as the thiocarbonyl source are gaining traction as more atom-efficient and environmentally benign alternatives. mdpi.com The scalability of the initial biphenyl (B1667301) core synthesis, likely involving Suzuki or similar cross-coupling reactions, also warrants investigation to ensure a reliable supply of the precursor for larger-scale material studies. nih.gov
| Synthetic Method | Precursors | Potential Advantages | Key Research Question |
| Two-Step "Click" Chemistry | 4-amino-4'-butoxy-1,1'-biphenyl, Carbon Disulfide | Avoids highly toxic reagents like thiophosgene. | Can this be adapted for a high-throughput, scalable process? |
| Elemental Sulfur-Based Synthesis | 4-amino-4'-butoxy-1,1'-biphenyl, Elemental Sulfur, Carbene Source | High atom economy, environmentally friendly. mdpi.com | What are the optimal reaction conditions for high-yield conversion? |
| Flow Chemistry | Continuous feed of precursors | Improved safety, consistent product quality, easy scalability. | Can a continuous flow reactor be designed for the complete synthesis from precursors? |
Integration with Emerging Characterization Techniques
A thorough understanding of the physicochemical properties of this compound is essential for its application. While standard techniques like NMR, IR, and mass spectrometry are fundamental, future studies should employ advanced and emerging characterization methods.
Given the biphenyl core and butoxy chain, the compound may exhibit liquid crystalline properties. Advanced techniques such as variable-temperature polarized optical microscopy (POM) and differential scanning calorimetry (DSC) would be crucial to identify and characterize any potential mesophases. iosrjournals.orgnih.gov Furthermore, techniques like Raman spectroscopy could provide complementary vibrational information to IR spectroscopy, offering deeper insights into the molecular structure and intermolecular interactions. For potential applications in thin films or on surfaces, techniques like X-ray photoelectron spectroscopy (XPS) would be invaluable for confirming the covalent attachment and orientation of the molecule. mdpi.com
| Technique | Property to Investigate | Potential Insight |
| Polarized Optical Microscopy (POM) | Liquid Crystalline Phases | Identification of nematic, smectic, or other mesophases and their transition temperatures. nih.gov |
| Small-Angle X-ray Scattering (SAXS) | Supramolecular Ordering | Elucidation of molecular packing and long-range order in condensed phases. iosrjournals.org |
| Ultrafast Transient Absorption Spectroscopy | Photophysical Dynamics | Understanding the excited-state properties for potential applications in optoelectronics. mdpi.com |
| In-situ/Operando Analysis | Real-time material changes | Observing structural or chemical changes during device operation or chemical reactions. journalwjarr.comresearchgate.net |
Expansion of Material Science Applications and Device Integration Research
The molecular structure of this compound suggests several promising applications in material science. The biphenyl core is a common component in organic semiconductors and liquid crystals, providing thermal stability and charge transport capabilities. researching.cnroyalsocietypublishing.org The butoxy group can enhance solubility and influence molecular packing, while the isothiocyanate group is an excellent anchor for surface functionalization.
Future research should focus on integrating this compound into electronic devices. Its potential as a component in Organic Light-Emitting Diodes (OLEDs), either as a host material or an emissive layer dopant, warrants investigation. acs.orgnih.govresearchgate.net The isothiocyanate group can be used to covalently bond the molecule to electrode surfaces or nanoparticles, potentially improving device stability and performance. For instance, its ability to bind to metal oxide surfaces could be exploited in the development of novel sensors or as an interfacial layer in perovskite solar cells.
| Application Area | Role of Compound | Key Functional Groups | Research Objective |
| Organic Electronics (OLEDs) | Host Material or Interfacial Layer | Biphenyl core, Isothiocyanate group | To synthesize and characterize bipolar host materials for efficient blue phosphorescent OLEDs. acs.orgnih.govresearchgate.net |
| Sensors | Surface Functionalization Agent | Isothiocyanate group | To develop chemosensors by grafting onto metal or metal oxide surfaces. |
| Liquid Crystal Displays (LCDs) | Liquid Crystal Component | Biphenyl core, Butoxy group | To investigate its potential as a component in liquid crystal mixtures for display applications. |
Interdisciplinary Research Opportunities in Supramolecular Chemistry and Nano-science
The isothiocyanate functional group is a versatile reactive handle that opens up numerous opportunities in supramolecular chemistry and nanoscience. It readily reacts with primary amines to form thiourea (B124793) linkages. The thiourea moiety is a powerful hydrogen-bonding motif, capable of forming robust and directional interactions. acs.orgnih.govjuniperpublishers.combeilstein-journals.org
This reactivity could be harnessed to construct complex supramolecular architectures such as gels, polymers, or macrocycles. acs.orgnih.gov By reacting this compound with molecules containing multiple amine groups, self-assembled materials with interesting optical or electronic properties could be created.
In nanoscience, the isothiocyanate group can be used to functionalize the surface of nanoparticles (e.g., gold, silver, or silica). mdpi.comresearchgate.netresearchgate.netnih.gov This would allow for the creation of hybrid nanomaterials where the properties of the inorganic core are combined with the organic shell. For example, functionalizing quantum dots could alter their solubility and electronic properties, while grafting onto mesoporous silica (B1680970) nanoparticles could be used to control drug release profiles. researchgate.netnih.gov
| Discipline | Concept | Potential Outcome |
| Supramolecular Chemistry | Thiourea-based Hydrogen Bonding | Creation of self-healing materials, organogels, or anion sensors. juniperpublishers.combeilstein-journals.org |
| Nanoscience | Surface Functionalization of Nanoparticles | Development of targeted drug delivery systems, fluorescent bio-imaging agents, or plasmonic sensors. mdpi.comnih.govuni-marburg.de |
| Polymer Chemistry | Monomer for Polythioureas | Synthesis of novel polymers with high refractive indices or specific binding capabilities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
